5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-bromobenzyl group and at the 4-position with a carboxamide moiety linked to a furan-2-ylmethyl group. Its molecular formula is C₁₆H₁₄BrN₅O₂, with a monoisotopic mass of 431.059 g/mol .
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBOPQTHVXBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of carbodiimides with diazo compounds, which undergoes a cascade nucleophilic addition and cyclization process under mild conditions . This method is advantageous due to its simplicity and the absence of transition metals, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole derivatives.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Benzyl Derivatives
5-Amino-1-(3-Fluorobenzyl)-N-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Molecular Formula : C₁₈H₁₇FN₅O
- Key Differences : Replaces bromine with fluorine at the benzyl position. Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine. This may enhance solubility but reduce binding affinity in hydrophobic pockets .
- Application : Fluorinated analogs are often explored for CNS-targeted drugs due to improved blood-brain barrier penetration .
5-Amino-1-[(4-Bromo-2-Fluorophenyl)Methyl]-N-(5-Chloro-2-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
Heterocyclic Carboxamide Variants
5-Amino-1-[(2-Chlorophenyl)Methyl]-N-(Thiophen-2-YlMethyl)-1H-1,2,3-Triazole-4-Carboxamide
- Molecular Formula : C₁₅H₁₄ClN₅OS
- Key Differences : Replaces furan with thiophene. Thiophene’s larger atomic radius and sulfur atom increase lipophilicity and may alter metabolic pathways compared to furan .
5-Amino-1-(4-Methylbenzyl)-N-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
Triazole-Carboxamide Scaffolds in Drug Discovery
- Bacterial SOS Response Inhibitors: The scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide disrupts bacterial SOS response, highlighting the triazole ring’s role in targeting microbial enzymes .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biological Activity
5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial and antiparasitic effects. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves a multi-step process that includes reactions between carbodiimides and diazo compounds, leading to a cascade nucleophilic addition and cyclization under mild conditions. The molecular formula is with a molecular weight of 348.17 g/mol .
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on the biological activity of various triazoles found that compounds similar to 5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide show promising results against various bacterial strains. The presence of the bromophenyl and furan groups enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy .
Antiparasitic Activity
One notable application of triazole derivatives is their use against parasitic infections. A related compound in the triazole series demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The optimization of compounds in this series led to substantial improvements in potency and metabolic stability, making them viable candidates for further development . The specific mechanism of action often involves interference with the parasite's metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole core significantly impact biological activity. For instance:
- Bromine Substitution : The presence of bromine at the 3-position on the phenyl ring has been associated with enhanced biological activity due to increased lipophilicity and better membrane penetration.
- Furan Group : The furan moiety contributes to the overall stability and solubility of the compound, which is crucial for its bioavailability.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Among these, 5-amino-1-[(3-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibited an IC50 value significantly lower than standard antibiotics, indicating its potential as an effective antimicrobial agent .
Case Study 2: Antiparasitic Activity in Vivo
In vivo studies using mouse models infected with Trypanosoma cruzi showed that compounds derived from the triazole series significantly reduced parasite load compared to untreated controls. The most effective compounds displayed pEC50 values greater than 6, indicating strong efficacy in suppressing infection .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of triazole derivatives typically involves Huisgen cycloaddition (azide-alkyne click chemistry) or nucleophilic substitution to introduce substituents. For this compound, a plausible route includes:
Triazole Core Formation : Reacting an azide precursor (e.g., 3-bromophenylmethyl azide) with a propargylamide derivative under Cu(I) catalysis .
Substituent Introduction : The furan-2-ylmethyl group may be added via alkylation or amidation .
- Optimization : Vary solvents (DMF vs. THF), catalysts (CuSO₄·NaAsc vs. TBTA-Cu), and temperature (25–80°C) to improve regioselectivity and yield. Monitor purity via HPLC .
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan methyl protons at δ 4.5–5.0 ppm, triazole NH₂ at δ 6.5–7.0 ppm) .
- X-Ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₆H₁₅BrN₅O₂; calc. 416.04 g/mol) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen against enzyme targets common to triazoles (e.g., carbonic anhydrase, HDACs):
- In Vitro Enzymatic Assays : Use fluorometric or colorimetric kits (e.g., CA inhibition via esterase activity) at 10–100 µM concentrations .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the substitution pattern (3-bromophenyl, furan-2-ylmethyl) influence target selectivity and potency?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Analog Synthesis : Replace bromine with Cl/F or furan with thiophene.
- Comparative Testing : Evaluate IC₅₀ against isoforms (e.g., CA-II vs. CA-IX) to identify substituent-driven selectivity .
- Molecular Docking : Simulate binding poses in CA active sites (PDB: 3KS3) to correlate steric/electronic effects .
Q. What strategies resolve contradictions in reported biological data for similar triazoles?
- Methodological Answer : Address discrepancies via:
- Dose-Response Validation : Replicate assays across labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis : Compare PubChem BioAssay data (AID 1259351) for consensus on activity trends .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) while maintaining potency via Free-Wilson analysis .
- MD Simulations : Assess stability in lipid bilayers to predict blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
